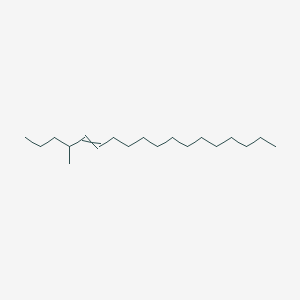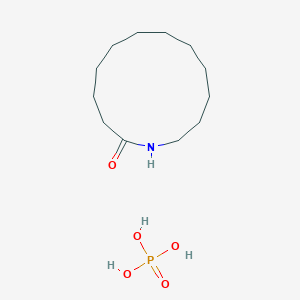
Azacyclotridecan-2-one;phosphoric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It belongs to the group of macrocyclic lactams and is primarily used as a monomer in the production of engineering plastics, such as nylon-12 and copolyamides . Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H₃PO₄. It is widely used in various industrial and scientific applications due to its acidic properties and ability to act as a catalyst in chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: Azacyclotridecan-2-one is synthesized from cyclododecatriene, which is hydrogenated to form cyclododecane . The cyclododecane is then oxidized with air or oxygen in the presence of boric acid and transition metal salts, such as cobalt(II) acetate, to produce a mixture of cyclododecanol and cyclododecanone . This mixture is dehydrogenated on a copper contact catalyst to form cyclododecanone, which is then reacted with hydroxylamine to produce cyclododecanone oxime . The oxime undergoes a Beckmann rearrangement in the presence of a strong acid to yield azacyclotridecan-2-one .
Industrial Production Methods: In industrial settings, an alternative process involves the photonitrosation of cyclododecane with nitrosyl chloride in the presence of anhydrous hydrogen chloride . The resulting cyclododecanone oxime is extracted with concentrated sulfuric acid and rearranged to azacyclotridecan-2-one by heating to 160°C . This method offers an overall yield of up to 93% .
化学反应分析
Types of Reactions: Azacyclotridecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . It can be polymerized through ring-opening polymerization to form nylon-12 . Phosphoric acid, being a strong acid, participates in acid-base reactions and can act as a catalyst in esterification and dehydration reactions .
Common Reagents and Conditions: Common reagents used in the reactions of azacyclotridecan-2-one include hydroxylamine for oxime formation and strong acids for the Beckmann rearrangement . Phosphoric acid is often used in combination with alcohols for esterification reactions and with dehydrating agents for dehydration reactions .
Major Products Formed: The major product formed from the polymerization of azacyclotridecan-2-one is nylon-12, a versatile engineering plastic . Phosphoric acid reactions typically yield esters and anhydrides, depending on the specific reaction conditions .
科学研究应用
Azacyclotridecan-2-one is extensively used in the production of nylon-12, which finds applications in the automotive, electronics, and textile industries due to its high strength and thermal stability . Phosphoric acid is used in various scientific research applications, including as a catalyst in organic synthesis, a reagent in biochemical assays, and a component in the preparation of phosphate buffers for biological research .
作用机制
The mechanism of action of azacyclotridecan-2-one involves its polymerization through ring-opening polymerization, where the lactam ring is opened and polymerized to form long chains of nylon-12 . Phosphoric acid acts as a proton donor in acid-base reactions and as a catalyst in esterification and dehydration reactions by facilitating the removal of water molecules .
相似化合物的比较
Similar Compounds: Similar compounds to azacyclotridecan-2-one include other macrocyclic lactams such as caprolactam and enantholactam . Phosphoric acid is similar to other mineral acids like sulfuric acid and hydrochloric acid in terms of its acidic properties .
Uniqueness: Azacyclotridecan-2-one is unique due to its ability to form nylon-12, which has superior properties compared to other polyamides . Phosphoric acid is unique in its ability to act as both a catalyst and a reagent in a wide range of chemical reactions, making it highly versatile in scientific research and industrial applications .
属性
CAS 编号 |
88108-32-1 |
|---|---|
分子式 |
C12H26NO5P |
分子量 |
295.31 g/mol |
IUPAC 名称 |
azacyclotridecan-2-one;phosphoric acid |
InChI |
InChI=1S/C12H23NO.H3O4P/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12;1-5(2,3)4/h1-11H2,(H,13,14);(H3,1,2,3,4) |
InChI 键 |
WSIKWUFSTIECLV-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCCC(=O)NCCCCC1.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


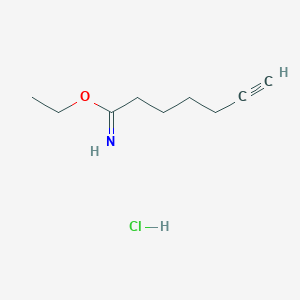
![3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole](/img/structure/B14380947.png)
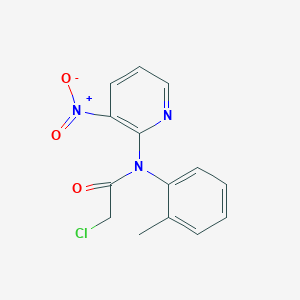
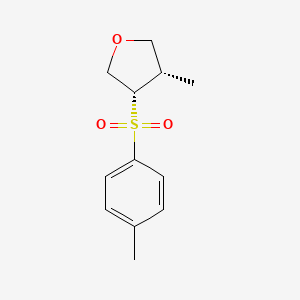
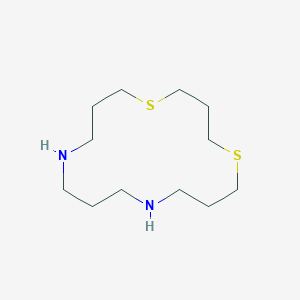
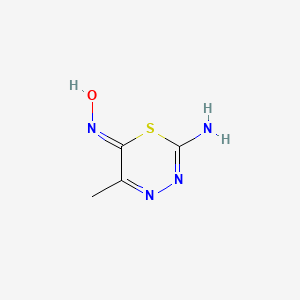
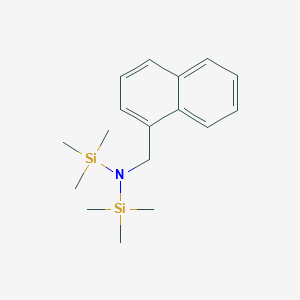
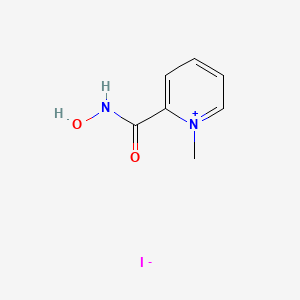

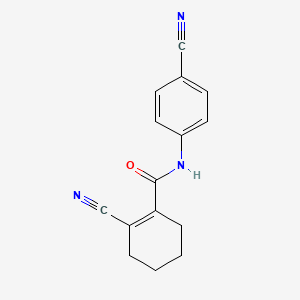
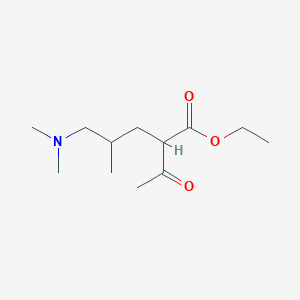
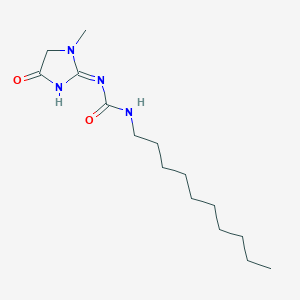
![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)
